1-aminohexylphosphonic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

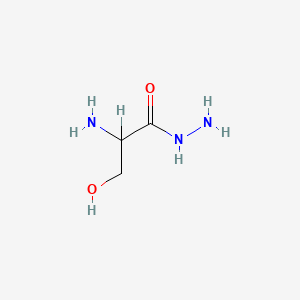

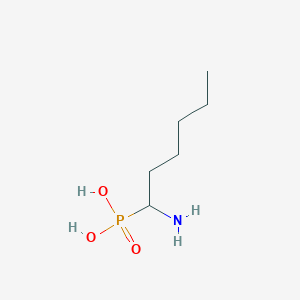

1-Aminohexylphosphonic Acid is a phosphonic acid derivative . It specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .

Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data .Chemical Reactions Analysis

Deamination of 1-aminoalkylphosphonic acids in the reaction with HNO2 (generated “in situ” from NaNO2) yields a mixture of substitution products (1-hydroxyalkylphosphonic acids), elimination products (vinylphosphonic acid derivatives), rearrangement and substitution products (2-hydroxylkylphosphonic acids) as well as H3PO4 .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- One-Pot Synthesis of Bis(phosphonic acid)s : A one-pot synthesis method for 1-hydroxy-1,1-bis(phosphonic acid)s, starting from carboxylic acids, has been reported. This includes synthesizing amino hydroxy bis(phosphonate)s like alendronate, demonstrating the method's efficiency without additional protection/deprotection steps for the amine function (Egorov et al., 2011).

Applications in Agriculture

- Stimulating Latex Production : The chemical fixation of 2-chloroethylphosphonic acid (ethephon), a compound used to enhance latex production in rubber trees, to 1,4-polyisoprene chains demonstrates its utility in agriculture. The grafting improves stimulating activity for prolonged periods, offering potential in latex production enhancement (Derouet, Cauret, & Brosse, 2003).

Complex Compound Synthesis

- Lanthanum Complex with Neridronic Acid : Lanthanum complex with neridronic acid (6-amino-1-hydroxyhexylidene-1,1-bisphosphonic acid) shows potential in treating bone diseases. This new complex has a unique 3D-frame porous structure, offering potential in disease treatment (Galantsev et al., 2019).

Chemical Bond Studies

- Studying Phosphonate Bonding : Research on amino-alkylphosphonic acid-grafted TiO2 materials highlights their use in metal sorption, heterogeneous catalysis, and enzyme immobilization. Understanding how alkyl chain length impacts surface properties and adsorption efficiency is crucial for various applications (Gys et al., 2022).

Material Science Applications

- Adhesion Promoting Monolayers : Aminopropylphosphonic acid has been investigated as a bi-functional adhesion promoter between aluminum alloys and epoxy amine adhesives. Its application in both aqueous solutions and as an adhesive additive demonstrates its potential in material science (Wapner, Stratmann, & Grundmeier, 2008).

Wirkmechanismus

While the exact mechanism of action for 1-Aminohexylphosphonic Acid is not clear, it’s worth noting that aminocaproic acid, a derivative of the amino acid lysine, works as an antifibrinolytic. Its fibrinolysis-inhibitory effects appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .

Safety and Hazards

Eigenschaften

CAS-Nummer |

63207-60-3 |

|---|---|

Molekularformel |

C6H15NO3P- |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

[(1R)-1-phosphonatohexyl]azanium |

InChI |

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/p-1/t6-/m1/s1 |

InChI-Schlüssel |

ODMTWOKJHVPSLP-ZCFIWIBFSA-M |

Isomerische SMILES |

CCCCC[C@H]([NH3+])P(=O)([O-])[O-] |

SMILES |

CCCCCC(N)P(=O)(O)O |

Kanonische SMILES |

CCCCCC([NH3+])P(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.